(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a benzylamino group attached to a 2-(trifluoromethyl)phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both benzylamine and trifluoromethylphenylacetic acid, making it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of benzylamine with 2-(trifluoromethyl)phenylacetic acid under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzylamine and the carboxylic acid group of 2-(trifluoromethyl)phenylacetic acid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of benzylamino[2-(trifluoromethyl)phenyl]acetate.
Reduction: Formation of benzylamino[2-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (Benzylamino)[4-(trifluoromethyl)phenyl]acetic acid
- (Benzylamino)[2-(difluoromethyl)phenyl]acetic acid
- (Benzylamino)[2-(trifluoromethyl)phenyl]propionic acid
Uniqueness
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHVXSURQNOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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